methylphosphonoylmethane

Description

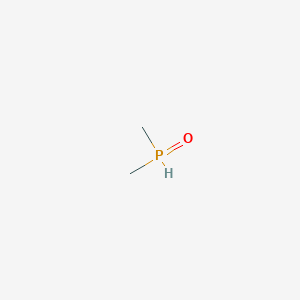

Methylphosphonoylmethane (hypothetical structure: (CH₃)PO(OH)CH₃) is a theoretical organophosphorus compound characterized by a central phosphorus atom bonded to a methyl group, a hydroxyl group, and a methane moiety. Notably, the phosphonoyl group (PO(OH)) differs significantly from the sulfonyl group (SO₂) in MSM, which may lead to divergent chemical and physical properties, such as acidity, solubility, and thermal stability.

Instead, it focuses on methylsulfonylmethane (MSM), also known as dimethyl sulfone (CAS 67-71-0).

Properties

IUPAC Name |

methylphosphonoylmethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7OP/c1-4(2)3/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDIHUZVQPKSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7211-39-4 | |

| Record name | Phosphine oxide, dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7211-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The dimethylphosphinyl radical can be generated through various synthetic routes. One common method involves the oxidation or reduction of dimethylphosphine precursors. For instance, the radical can be produced by the hydrogen atom abstraction from dimethylphosphine using radical initiators such as 2,2-diphenyl-1-picryl-hydrazyl . Another approach involves the use of photo- or electrochemical methods to generate the radical from suitable precursors .

Industrial Production Methods: Industrial production of the dimethylphosphinyl radical typically involves large-scale chemical reactors where controlled conditions of temperature, pressure, and reactant concentrations are maintained. The use of stoichiometric amounts of oxidizing or reducing agents, bases, and radical initiators is common in these processes .

Chemical Reactions Analysis

Types of Reactions: The dimethylphosphinyl radical undergoes various types of chemical reactions, including:

Oxidation: The radical can be oxidized to form dimethylphosphine oxide.

Reduction: Reduction reactions can convert the radical back to dimethylphosphine.

Substitution: The radical can participate in substitution reactions, where it replaces another group in a molecule.

Common Reagents and Conditions: Common reagents used in reactions involving the dimethylphosphinyl radical include radical initiators, oxidizing agents, and reducing agents. Conditions such as temperature, solvent, and concentration of reactants are carefully controlled to optimize the reaction outcomes .

Major Products: The major products formed from reactions involving the dimethylphosphinyl radical depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield dimethylphosphine oxide, while substitution reactions can produce a variety of organophosphorus compounds .

Scientific Research Applications

The dimethylphosphinyl radical has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of the dimethylphosphinyl radical involves its high reactivity due to the presence of an unpaired electron on the phosphorus atom. This reactivity allows the radical to participate in various chemical reactions, forming new bonds and generating reactive intermediates. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares MSM (C₂H₆O₂S) with compounds sharing functional or structural similarities, such as dimethyl sulfoxide (DMSO), dimethyl sulfide (DMS), and hypothetical phosphorus-based analogs like methylphosphonoylmethane.

Table 1: Key Properties of MSM and Related Compounds

Functional Group-Driven Differences

Sulfonyl vs. Phosphonoyl Groups

- MSM (Sulfonyl) : The sulfonyl group (SO₂) confers high polarity and oxidative stability. MSM is water-soluble (360 g/L at 20°C) and thermally stable up to 248°C .

- Hypothetical Phosphonoyl Analogs: The phosphonoyl group (PO(OH)) is less electronegative than sulfonyl, likely reducing oxidative stability but increasing acidity (pKa ~2–3 for phosphonic acids vs. ~1.8 for sulfonic acids). This could enhance metal-chelating properties but reduce solubility in aqueous media.

Research Findings and Industrial Relevance

- MSM : Widely used in joint health supplements due to purported anti-inflammatory effects. Industrial applications include polymer synthesis and electronics cleaning .

- DMSO : A polar aprotic solvent with permeation-enhancing properties, critical in pharmaceuticals and cryopreservation.

- Hypothetical Phosphonoyl Derivatives: If synthesized, this compound could find use in catalysis or agrochemicals, leveraging phosphorus’s reactivity.

Limitations and Knowledge Gaps

The absence of empirical data for this compound restricts direct comparison. Evidence instead highlights the utility of natural language processing (NLP) and linked data systems to identify structurally similar compounds, as demonstrated in patent analyses . Future studies should prioritize synthesizing and characterizing this compound to validate its properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.